molecular formula C17H18BrClN2O3S B6052628 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol

4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol

Cat. No. B6052628
M. Wt: 445.8 g/mol
InChI Key: XDTBLTBYLVNGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is also known as BMS-204352 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by targeting various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol exhibits potent biochemical and physiological effects. The compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, the compound also has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. Moreover, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol. One of the most promising directions is the development of novel anti-cancer drugs based on the compound. Studies have shown that the compound exhibits potent anti-tumor activity, and its mechanism of action can be further explored to optimize its use in cancer treatment. Moreover, the compound can also be used as a tool for studying various signaling pathways involved in cancer cell growth and survival. Further research is needed to fully understand the potential applications of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol in various fields of research.
Conclusion
In conclusion, 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound exhibits potent anti-tumor activity against a wide range of cancer cell lines and has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Its mechanism of action is not fully understood, but studies have suggested that it targets various signaling pathways involved in cancer cell growth and survival. Further research is needed to fully understand the potential applications of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol in various fields of research.

Synthesis Methods

The synthesis of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-chlorobenzenesulfonyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol is in the field of cancer research. Studies have shown that the compound exhibits potent anti-tumor activity against a wide range of cancer cell lines. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

4-bromo-2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBLTBYLVNGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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